molecular formula C17H13FN2O2S2 B2434599 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone CAS No. 339106-29-5

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone

Cat. No. B2434599
CAS RN: 339106-29-5
M. Wt: 360.42
InChI Key: CPTGQUINWYEZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring. The molecule also contains a sulfanyl group (S) and a sulfone group (SO2), both attached to different phenyl rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the phenyl groups, and the addition of the sulfanyl and sulfone groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups on the rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the phenyl groups, and the sulfanyl and sulfone groups. The electron-withdrawing nature of the sulfone group might make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfone group might increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

Green-Emitting Iridium(III) Complexes

A study investigated the application of sulfanyl- or sulfone-functionalized cyclometallating ligands in green-emitting iridium(III) complexes. The ligands studied included variations like 2-(4-fluorophenyl)pyridine and 2-(4-methylsulfonylphenyl)pyridine, among others. These complexes showed high photoluminescence quantum yields and were characterized for their emission behavior, offering insights into their potential application in photonic and electronic devices (Constable et al., 2014).

Structural Analysis of Polymers

The structure of polymers derived from reactions involving bis(4-fluorophenyl)sulfone was elucidated using spectroscopic and magnetic resonance techniques. This research provides critical insights into the molecular structure and reactivity of these polymers, which are significant in pharmaceutical and material science applications (Paventi et al., 1996).

Polyimides for Advanced Technologies

A study focused on the synthesis of new polyimides using diamines containing sulfone, which were then evaluated for their mechanical and thermal properties. These polyimides demonstrated potential for various industrial applications due to their strength, flexibility, and heat resistance (Liaw et al., 1999).

Herbicide Development

Research into the modification of herbicides through selective fluorine substitution revealed significant changes in herbicidal properties. Compounds like 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one, derived from fluoro-substituted benzoic acids, showed promising results in agricultural applications, indicating potential for developing more effective and selective herbicides (Hamprecht et al., 2004).

Sulfonation in Organic Synthesis

A study on the sulfonation of various organic compounds, including those with fluoro and sulfone groups, provided valuable information on reaction mechanisms and product formation. This research is pertinent in organic chemistry, particularly in synthesizing complex molecules for pharmaceuticals or other specialized chemicals (Wit et al., 2010).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. Based on its structure, it could potentially be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on its biological activity and toxicity. If it’s a chemical reagent, future research might explore its reactivity in different chemical reactions .

properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-5-methylsulfonyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S2/c1-24(21,22)15-11-19-16(12-5-3-2-4-6-12)20-17(15)23-14-9-7-13(18)8-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTGQUINWYEZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.